4-Chloro-6-(chloromethyl)-2-methoxypyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

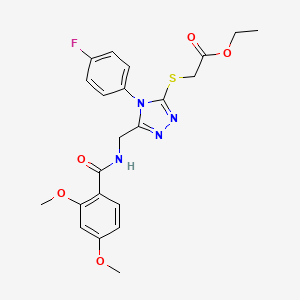

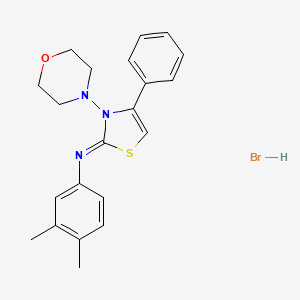

4-Chloro-6-(chloromethyl)-2-methoxypyrimidine is a chemical compound used for research purposes . It has a molecular weight of 163.01 .

Synthesis Analysis

The synthesis of this compound involves a rational and short two-step process from commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate via 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one .Molecular Structure Analysis

The structure of this compound and its precursor 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one was fully confirmed by elemental analysis, high-resolution mass-spectrometry, 1H, 13C-NMR, and IR spectroscopy, and mass-spectrometry .Chemical Reactions Analysis

The reaction of 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with amines led to disubstituted products with equal substituents in the pyrimidine ring and 2-methylene groups .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature .Applications De Recherche Scientifique

Synthesis of Anticancer Intermediates

"4-Chloro-6-(chloromethyl)-2-methoxypyrimidine" is a crucial intermediate in the synthesis of synthetic anticancer drugs like dasatinib. Optimal conditions for synthesizing related compounds involve cyclization and chlorination processes, which have been explored to improve yields and process efficiency Guo Lei-ming, 2012.

Non-covalent Interaction Studies

Research on non-covalent interactions in derivatives of "this compound" has provided insights into the structural characteristics that underpin their chemical behavior. These studies are crucial for understanding molecular interactions in various chemical and biological systems Yu Zhang et al., 2018.

Solubility and Thermodynamic Studies

The solubility of related pyrimidine compounds in different organic solvents has been thoroughly investigated. These studies are essential for pharmaceutical formulation and chemical process optimization, offering a foundation for designing drugs and chemicals with desired solubility profiles Ganbing Yao et al., 2017.

Molecular Docking and Antihypertensive Properties

Certain derivatives exhibit significant roles in treating hypertension, acting as potential agonists for specific receptors. Research into the molecular structure, vibrational frequencies, and electronic properties of these compounds aids in understanding their biological activity and potential as pharmaceutical agents S. Aayisha et al., 2019.

Antimicrobial Activity

Pyrimidine derivatives have been explored for their antimicrobial properties, showing potent activity against various bacterial and fungal strains. These compounds' ability to inhibit microbial growth makes them candidates for developing new antibiotics and antifungal agents W. Al-Masoudi et al., 2015.

Metal Complex Formation and Biological Investigations

Studies have demonstrated that Schiff bases derived from pyrimidine compounds can form complexes with metals like Co(II), Ni(II), and Cu(II), exhibiting enhanced antimicrobial activity. These complexes' ability to bind to DNA and their potential anticancer activity underscore their importance in medicinal chemistry Maram T. Basha et al., 2019.

Safety and Hazards

4-Chloro-6-(chloromethyl)-2-methoxypyrimidine is classified as acutely toxic, causing skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing hands thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and not eating, drinking, or smoking when using this product .

Orientations Futures

The future directions of 4-Chloro-6-(chloromethyl)-2-methoxypyrimidine research could involve exploring its potential biological activities. As it is a convenient intermediate for various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines, it may be of interest as substances with useful pharmacological properties .

Mécanisme D'action

Target of Action

The primary target of 4-Chloro-6-(chloromethyl)-2-methoxypyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, and its inhibition can lead to the arrest of cell cycle progression, making it an appealing target for cancer treatment .

Mode of Action

This compound interacts with its target, CDK2, by inhibiting its enzymatic activity . This inhibition disrupts the normal cell cycle progression, leading to the arrest of cell growth and division .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression pathway. CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, this compound prevents cells from entering the S phase, thereby halting cell division and proliferation .

Result of Action

The inhibition of CDK2 by this compound results in significant cytotoxic activities against various cancer cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also alters cell cycle progression and induces apoptosis within cancer cells .

Propriétés

IUPAC Name |

4-chloro-6-(chloromethyl)-2-methoxypyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2O/c1-11-6-9-4(3-7)2-5(8)10-6/h2H,3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHIOHXJNIOGCKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CC(=N1)Cl)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(dimethylamino)-5-[(E)-(4-fluorophenyl)methylidene]-1,3-thiazol-4(5H)-one](/img/structure/B2972669.png)

![N-(3,4-dimethoxyphenethyl)-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide](/img/structure/B2972676.png)